(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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Overview
Description
(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a chlorophenyl and a bromophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then reacted with 2-chloro-N-arylacetamide derivatives under basic conditions to yield the desired thienopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, disrupting essential biological pathways. This inhibition can lead to the death of microbial cells or the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (3-Amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone stands out due to its unique combination of functional groups. The presence of both a chlorophenyl and a bromophenyl group enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H12BrClN2OS |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
[3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C20H12BrClN2OS/c21-13-5-1-12(2-6-13)18(25)19-17(23)15-9-10-16(24-20(15)26-19)11-3-7-14(22)8-4-11/h1-10H,23H2 |
InChI Key |
NTUGLPQOMLUFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)Cl |
Origin of Product |
United States |
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